molecular formula C8H8O4 B14174911 (5-Formylfuran-3-yl)methyl acetate CAS No. 919530-89-5

(5-Formylfuran-3-yl)methyl acetate

Cat. No.: B14174911
CAS No.: 919530-89-5
M. Wt: 168.15 g/mol
InChI Key: WUUUDNOHBDZGIV-UHFFFAOYSA-N
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Description

(5-Formylfuran-3-yl)methyl acetate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic aromatic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formylfuran-3-yl)methyl acetate typically involves the formylation of furan derivatives followed by esterification. One common method is the Vilsmeier-Haack reaction, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position. The resulting 5-formylfuran is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-Formylfuran-3-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Formylfuran-3-yl)methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Formylfuran-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The acetate group may also play a role in modulating the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Formylfuran-3-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its formyl group at the 5-position and acetate ester make it a versatile intermediate for further chemical modifications and applications .

Properties

CAS No.

919530-89-5

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

(5-formylfuran-3-yl)methyl acetate

InChI

InChI=1S/C8H8O4/c1-6(10)11-4-7-2-8(3-9)12-5-7/h2-3,5H,4H2,1H3

InChI Key

WUUUDNOHBDZGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=COC(=C1)C=O

Origin of Product

United States

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